![molecular formula C29H26N2O6 B2627920 N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide CAS No. 895645-34-8](/img/structure/B2627920.png)
N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide
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Description
The compound “N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a benzodioxol group, and a quinolinone group . These functional groups are often found in biologically active molecules, suggesting that this compound may have interesting biological properties.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Synthesis of Quinoline Derivatives : A study describes a new route for the preparation of a key intermediate for the synthesis of selective EGFR kinase inhibitors, highlighting the importance of quinolone derivatives in developing anticancer agents. These compounds, due to their ability to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2) protein tyrosine kinases, have potential applications in cancer therapy (Jiang et al., 2011).
Anti-Inflammatory and Analgesic Agents : Research into substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones has demonstrated potential anti-inflammatory and analgesic activities, indicating that structurally related compounds might serve as non-steroidal anti-inflammatory drugs (NSAIDs) (Kumar, Lal, & Rani, 2014).
Antibacterial Activity : Synthesis and testing of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have shown significant antibacterial activity against various bacterial strains, suggesting the potential for developing new antibacterial agents from similar compounds (Singh et al., 2010).
Enzyme Inhibition for Disease Treatment : A study on the synthesis of new sulfonamides with benzodioxane and acetamide moieties has revealed their inhibitory potential against α-glucosidase and acetylcholinesterase, enzymes involved in diabetes and Alzheimer's disease, respectively. This indicates the research compound's potential application in treating such conditions (Abbasi et al., 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-3-18-5-7-19(8-6-18)28(33)23-15-31(24-11-10-21(35-4-2)14-22(24)29(23)34)16-27(32)30-20-9-12-25-26(13-20)37-17-36-25/h5-15H,3-4,16-17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEGCBHCCDVLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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